4'-Chloro-3,3-dimethylbutyrophenone
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Overview
Description
“4’-Chloro-3,3-dimethylbutyrophenone” is a chemical compound with the molecular formula C12H15ClO . It is also known as CDB or Alpha-PHP and is commonly used in scientific experiments.
Molecular Structure Analysis
The molecular structure of “4’-Chloro-3,3-dimethylbutyrophenone” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact spatial configuration of these atoms would be detailed in the compound’s structural formula, which is not provided in the search results.Physical And Chemical Properties Analysis
“4’-Chloro-3,3-dimethylbutyrophenone” is a colorless oil . Its molecular weight is 210.7 g/mol. More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Degradation in Water Treatment Processes : A study by Li et al. (2020) investigated the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a similar compound, in water treatment. They explored the use of UV and UV/persulfate advanced oxidation processes for removing PCMX from municipal wastewater due to its persistence and potential toxicity in aquatic environments. The study established a steady-state kinetic model to simulate the degradation process and predict the concentration of reactive oxidant species under different conditions (Li et al., 2020).
Synthetic Applications : Shen De-long (2007) described a synthetic method for producing 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone. This method focused on enhancing yield and purity through specific process adjustments, highlighting the chemical's role in various synthetic applications (Shen De-long, 2007).
Photochemical Behaviour in Aqueous Solutions : Boule et al. (1982) studied the photochemical behavior of chlorophenols, including compounds structurally similar to 4'-Chloro-3,3-dimethylbutyrophenone. Their research indicated different transformation pathways depending on the position of chlorine on the aromatic ring, which is relevant for understanding the environmental impact and breakdown of such compounds (Boule et al., 1982).
Forensic Drug Analysis : Cheng and Wong (2019) conducted a study on forensic drug analysis involving chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC), which are structurally related to this compound. Their research was focused on identifying these substances in drug seizures and differentiating them from their isomers, highlighting the compound's significance in forensic science (Cheng & Wong, 2019).
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBFSVPPZZVYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561039 |
Source
|
Record name | 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60851-32-3 |
Source
|
Record name | 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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